molecular formula C18H26N2Si B13673376 3,3'-(Dimethylsilanediyl)bis(N,N-dimethylaniline)

3,3'-(Dimethylsilanediyl)bis(N,N-dimethylaniline)

Cat. No.: B13673376
M. Wt: 298.5 g/mol
InChI Key: BWHBZGHDXUZJNV-UHFFFAOYSA-N
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Description

3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) is an organosilicon compound characterized by the presence of a silicon atom bonded to two dimethylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) typically involves the reaction of dimethylaniline with a silicon-containing reagent. One common method is the reaction of dimethylaniline with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of the dimethylaniline groups with another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.

Mechanism of Action

The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) involves its ability to interact with various molecular targets through its silicon atom. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal centers.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Dimethylsilanediyl)bis(oxymethylene)dipyridine
  • Benzenamine, 3,3’-(dimethylsilylene)bis[4-bromo-N,N-dimethyl-

Uniqueness

3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) is unique due to its specific structure, which imparts distinct chemical properties. The presence of the silicon atom bonded to two dimethylaniline groups allows for unique reactivity patterns compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.

Properties

Molecular Formula

C18H26N2Si

Molecular Weight

298.5 g/mol

IUPAC Name

3-[[3-(dimethylamino)phenyl]-dimethylsilyl]-N,N-dimethylaniline

InChI

InChI=1S/C18H26N2Si/c1-19(2)15-9-7-11-17(13-15)21(5,6)18-12-8-10-16(14-18)20(3)4/h7-14H,1-6H3

InChI Key

BWHBZGHDXUZJNV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC(=C2)N(C)C

Origin of Product

United States

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